Decafluorobiphenyl

Description

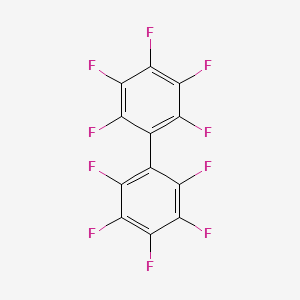

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFSRWQCKNVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075341 | |

| Record name | Perfluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Decafluorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

434-90-2 | |

| Record name | Decafluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decafluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decafluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECAFLUOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TE2N3F3NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decafluorobiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobiphenyl (DFBP) is a fully fluorinated aromatic compound that has garnered significant interest in various scientific and industrial fields. Its unique chemical and physical properties, stemming from the complete substitution of hydrogen with fluorine atoms on the biphenyl (B1667301) scaffold, render it a valuable material in electronics, polymer science, and as a specialized solvent. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, supported by available experimental data and methodologies.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decafluoro- | [1][2] |

| Synonyms | Perfluorobiphenyl, Perfluorodiphenyl | [1][3][4] |

| CAS Number | 434-90-2 | [3][4] |

| Molecular Formula | C₁₂F₁₀ | [1][3][4] |

| Molecular Weight | 334.11 g/mol | [1][4] |

| Appearance | White crystalline powder/crystals | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 68-72 °C (lit.) | [3][5] |

| Boiling Point | 206 °C (lit.) | [2][5] |

| 92 °C at 10 mmHg (lit.) | [3] | |

| Density | 1.78 g/cm³ (lit.) | [3] |

| 1.785 g/cm³ | [2] | |

| Solubility | Insoluble in water. Slightly soluble in Chloroform and Methanol. | [2] |

| Vapor Pressure | 0.000384 mmHg at 25°C | [6] |

| Refractive Index | 1.3170 (estimate) | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Information | Reference(s) |

| ¹³C NMR | Spectra available from commercial suppliers and databases. | [1][7] |

| ¹⁹F NMR | Spectra available from commercial suppliers and databases. | [1][8] |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 334. | [1] |

| Infrared (IR) Spectroscopy | FTIR spectra available, often acquired using capillary cell (melt) or ATR techniques. | [1] |

| Raman Spectroscopy | FT-Raman spectra available. | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the above properties are often specific to the reporting laboratory. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point of this compound is typically determined using a capillary melting point apparatus.

Methodology:

-

A small amount of finely ground this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

The boiling point is determined at atmospheric or reduced pressure.

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

-

For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer is used to acquire ¹⁹F and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (Melt): A thin film of the molten compound is prepared between two IR-transparent plates (e.g., KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for detection.

Synthesis of this compound

This compound can be synthesized through several methods, with the Ullmann reaction being a classical approach.

Ullmann Reaction

The Ullmann reaction involves the copper-mediated coupling of aryl halides. For this compound, this typically involves the coupling of pentafluorobromobenzene or pentafluoroiodobenzene.

Generalized Protocol:

-

Activated copper powder is prepared.

-

Pentafluorohalobenzene is heated with the activated copper powder, often in a high-boiling solvent like dimethylformamide (DMF) or without a solvent at high temperatures.

-

The reaction mixture is heated for several hours.

-

After cooling, the product is extracted with an organic solvent.

-

The crude product is purified, typically by recrystallization or sublimation, to yield this compound.

Applications

This compound's high thermal stability, chemical inertness, and dielectric properties make it suitable for a range of applications:

-

Electronics: Used as a dielectric fluid in high-voltage capacitors and transformers.[3]

-

Polymer Science: Serves as a monomer or precursor in the synthesis of specialty fluoropolymers.[3]

-

Solvent: Employed as a high-temperature, non-reactive solvent for chemical reactions.[3]

-

Research: Utilized as a standard in analytical techniques like gas chromatography and in studies of fluorinated materials.[3]

Safety and Handling

This compound is considered to be an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[2]

Logical Relationships and Workflows

Experimental Workflow for Characterization of this compound

Caption: General experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways

There is no available scientific literature describing the involvement of this compound in biological signaling pathways. Its primary applications are in materials science and electronics, and it is not typically studied in a biological context. Therefore, a diagram of signaling pathways is not applicable.

References

- 1. Ullmann Reaction Optimization Within Bitolyl and this compound Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. mt.com [mt.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ou.edu [ou.edu]

- 8. youtube.com [youtube.com]

A Comprehensive Guide to the Synthesis and Purification of Decafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Decafluorobiphenyl (also known as perfluorobiphenyl) is a highly fluorinated aromatic compound with the chemical formula C₁₂F₁₀.[1] Its unique properties, including exceptional thermal stability, chemical inertness, and high dielectric strength, make it a valuable material in various advanced applications.[2][3] These applications range from its use in the development of fluorinated materials for electronics and aerospace to its role as a precursor in the manufacture of high-performance fluoropolymers.[2] This technical guide provides an in-depth overview of the primary synthetic routes and purification strategies for obtaining high-purity this compound.

Synthesis of this compound

The creation of the carbon-carbon bond between two perfluorinated phenyl rings is the central challenge in synthesizing this compound. The most established and widely utilized methods include the Ullmann reaction, Suzuki-Miyaura coupling, and reactions involving Grignard reagents.

Ullmann Reaction

The Ullmann reaction, a classic method for forming biaryl compounds, involves the copper-mediated coupling of aryl halides.[4][5] It is a robust and frequently employed method for producing this compound from readily available halopentafluorobenzene precursors.[6]

Reaction Pathway:

The reaction typically proceeds by coupling two molecules of a halopentafluorobenzene, such as bromopentafluorobenzene (B106962) or chloropentafluorobenzene, using activated copper powder at elevated temperatures.[6][7]

References

- 1. This compound | C12F10 | CID 67949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. byjus.com [byjus.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction Optimization Within Bitolyl and this compound Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 7. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

Decafluorobiphenyl: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of decafluorobiphenyl, a versatile fluorinated aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and a key application in bioconjugation.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 434-90-2 |

| Molecular Formula | C₁₂F₁₀ |

| Molecular Weight | 334.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 68-70 °C |

| Boiling Point | 206 °C |

| Synonyms | Perfluorobiphenyl, Perfluorodiphenyl |

Experimental Protocols

Synthesis of this compound via Ullmann Reaction

The Ullmann reaction provides a reliable method for the synthesis of this compound from a readily available precursor. The following protocol is a representative example.

Materials:

-

Activated Copper powder

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder.

-

Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add bromopentafluorobenzene to the refluxing suspension over a period of 1-2 hours.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a stirred solution of 6M hydrochloric acid.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from ethanol (B145695) or by sublimation to afford a white crystalline solid.

Application in Bioconjugation: An Experimental Workflow

This compound serves as an efficient linker in bioconjugation, primarily through nucleophilic aromatic substitution (SNAc) reactions. Its electron-deficient aromatic rings are susceptible to attack by nucleophiles, such as the thiol group of cysteine residues in peptides and proteins. This property allows for the stable covalent linkage of various moieties to biological molecules.

The following diagram illustrates the experimental workflow for the bioconjugation of a payload molecule to a cysteine-containing peptide using this compound as a linker.

This workflow highlights the sequential nature of the bioconjugation process, from the initial activation of the payload with this compound to the final purification and analysis of the desired conjugate.[1] The high reactivity and stability of the resulting thioether bond make this compound an attractive linker for applications in drug delivery, diagnostics, and proteomics.

References

Crystal Structure of Decafluorobiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of decafluorobiphenyl (C₁₂F₁₀). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this perfluorinated aromatic compound. This document details the molecular geometry, crystal packing, and the intricate network of intermolecular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction

This compound is a fully fluorinated aromatic compound that has garnered significant interest in various fields, including materials science and medicinal chemistry, due to its unique electronic properties and high thermal and chemical stability. The substitution of hydrogen with fluorine atoms drastically alters the molecule's electrostatic potential and intermolecular interaction propensity, leading to distinct crystal packing arrangements compared to its hydrocarbon analogue, biphenyl. Understanding the precise three-dimensional structure is paramount for designing novel materials and for predicting the solid-state behavior of drug candidates incorporating this moiety.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through an Ullmann coupling reaction of bromopentafluorobenzene (B106962) or chloropentafluorobenzene.

Experimental Protocol: Synthesis via Ullmann Reaction

Materials:

-

Bromopentafluorobenzene

-

Activated Copper powder

-

Iodine (for activation)

-

Acetone

-

Concentrated Hydrochloric Acid

-

Hexane (B92381) (for recrystallization)

Procedure:

-

Copper Activation: 8.1 g of copper powder is stirred in a solution of 1.3 g of iodine in 80 mL of acetone. The mixture is then washed with a solution of 20 mL of concentrated hydrochloric acid in 20 mL of acetone. The activated copper is then dried in a vacuum oven for 1 hour.[1]

-

Ullmann Coupling: The activated copper is added to bromopentafluorobenzene. The reaction mixture is heated to initiate the coupling reaction. The temperature is carefully controlled as the reaction proceeds.

-

Work-up and Purification: After the reaction is complete, the solid product is filtered from the unreacted starting material. The crude this compound is then purified by recrystallization from hexane. This process yields solid this compound with a purity of 97-98%.[1]

Experimental Protocol: Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a hexane solution.

Materials:

-

Purified this compound

-

Hexane (spectroscopic grade)

Procedure:

-

A saturated solution of this compound in hexane is prepared at room temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment.

-

Colorless, needle-like crystals typically form over a period of several days.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the tables below. The data corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 207400.

Unit Cell Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.34 |

| b (Å) | 5.91 |

| c (Å) | 13.51 |

| α (°) | 90 |

| β (°) | 112.1 |

| γ (°) | 90 |

| Volume (ų) | 1134 |

| Z | 4 |

Selected Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.383 |

| C3-C4 | 1.381 |

| C4-C5 | 1.383 |

| C5-C6 | 1.391 |

| C6-C1 | 1.393 |

| C1-C1' | 1.488 |

| C-F (average) | 1.355 |

Selected Bond Angles

| Angle | Value (°) |

| C6-C1-C2 | 120.3 |

| C1-C2-C3 | 119.8 |

| C2-C3-C4 | 120.1 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 119.9 |

| C5-C6-C1 | 120.0 |

| C2-C1-C1' | 120.1 |

| C6-C1-C1' | 119.6 |

Torsion Angles

| Angle | Value (°) |

| C2-C1-C1'-C2' | 59.9 |

| C6-C1-C1'-C6' | 59.9 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a combination of weak intermolecular interactions, primarily C-F···F-C and C-F···π interactions. These interactions, although individually weak, collectively dictate the supramolecular assembly and the overall stability of the crystal lattice.

The perfluorinated phenyl rings are twisted with respect to each other, with a dihedral angle of approximately 59.9°. This non-planar conformation is a key feature of the molecular structure in the solid state. The packing motif can be described as a layered structure where molecules are arranged in a herringbone pattern.

The C-F···F-C interactions are numerous and play a significant role in the cohesion of the crystal structure. Additionally, C-F···π interactions, where a fluorine atom of one molecule interacts with the electron-rich π-system of an adjacent molecule, contribute to the stability of the packing.

Experimental and Logical Workflows

The determination of the crystal structure of this compound follows a well-defined workflow, from the synthesis of the material to the final analysis of the crystallographic data.

Conclusion

This technical guide has provided a detailed account of the crystal structure of this compound. The presented data, including unit cell parameters, bond lengths, bond angles, and torsion angles, offer a precise description of the molecular geometry and packing in the solid state. The elucidation of the synthesis and crystallization protocols provides a practical basis for obtaining high-quality crystalline material. The analysis of the intermolecular interactions highlights the crucial role of weak C-F···F-C and C-F···π forces in directing the supramolecular architecture. This comprehensive understanding of the crystal structure of this compound is essential for its application in the rational design of advanced materials and pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of Decafluorobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of decafluorobiphenyl (DFBP), a perfluorinated aromatic compound of significant interest in materials science, organic synthesis, and pharmaceutical development. This document compiles available quantitative solubility data, details experimental methodologies for solubility determination, and presents a logical framework for understanding the factors governing its dissolution in various organic solvents.

Quantitative Solubility of this compound

A key study by McLaughlin and Messer investigated the solid-liquid phase equilibria of perfluorobiphenyl (this compound) in benzene (B151609) and perfluorobenzene. This work provides foundational data for understanding its solubility in aromatic systems.

Table 1: Quantitative Solubility Data for this compound in Select Organic Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Mole Fraction | Reference |

| Dichloromethane (B109758) | Halogenated | Not Specified | 2000 µg/mL | ~0.006 | Not Specified | [3] |

Note: The solubility in dichloromethane is derived from a commercially available certified reference material. The exact temperature and experimental conditions for saturation were not specified.

Qualitative Solubility:

Further research is required to establish a more comprehensive quantitative database of this compound solubility in a broader array of organic solvents, including alkanes, ethers, ketones, and esters, at various temperatures.

Experimental Protocols for Solubility Determination

The determination of solid-liquid phase equilibria, which provides solubility data, can be accomplished through various experimental techniques. A common and effective method involves the use of differential scanning calorimetry (DSC).

Differential Scanning Calorimetry (DSC) Method

This method is used to determine the phase diagram of a binary mixture, from which solubility data can be extracted.

Experimental Workflow:

Figure 1: A generalized workflow for determining the solubility of this compound using Differential Scanning Calorimetry.

Detailed Steps:

-

Sample Preparation:

-

Precisely weigh pure this compound and the desired organic solvent.

-

Prepare a series of binary mixtures with varying mole fractions of this compound.

-

Hermetically seal known quantities of each mixture into DSC pans to prevent solvent evaporation during heating.

-

-

DSC Analysis:

-

Place the sealed pan in the DSC instrument.

-

Heat the sample at a constant and controlled rate (e.g., 2-10 °C/min).

-

Record the differential heat flow between the sample and a reference pan as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to phase transitions (melting of the eutectic mixture and dissolution of the solid in the liquid phase).

-

-

Data Analysis:

-

From the thermogram for each composition, determine the onset and peak temperatures of the endothermic events.

-

Plot the temperatures of the phase transitions against the mole fraction of this compound to construct the solid-liquid phase diagram.

-

The liquidus line on the phase diagram represents the solubility of this compound in the solvent at different temperatures.

-

Factors Influencing this compound Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and the solvent molecules.

Figure 2: Logical relationship between this compound's properties and its expected solubility in different classes of organic solvents.

-

Solvent Polarity: As a nonpolar molecule, this compound is expected to have higher solubility in nonpolar or weakly polar solvents where van der Waals forces are the predominant intermolecular interactions. In highly polar solvents, the strong solvent-solvent interactions (like hydrogen bonding in alcohols) are not easily overcome by the weaker interactions with the nonpolar this compound molecule, leading to lower solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will favor the endothermic process, leading to higher solubility. The extent of this temperature dependence is specific to each solute-solvent system.

-

Perfluoro-Aromatic Interactions: The presence of a perfluorinated aromatic system in this compound can lead to specific interactions, such as π-π stacking with aromatic solvents or favorable interactions with other fluorinated compounds. These interactions can enhance solubility in such solvents.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While some quantitative data and qualitative descriptions exist, there is a clear need for more comprehensive experimental studies to quantify the solubility of this important compound in a wider range of organic solvents at various temperatures. The provided experimental workflow for DSC analysis offers a robust method for generating such valuable data. A deeper understanding of the solubility of this compound will undoubtedly facilitate its broader application in scientific research and industrial development.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Decafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of decafluorobiphenyl (C₁₂F₁₀). Understanding the fragmentation behavior of this perfluorinated aromatic compound is critical for its unambiguous identification and quantification in complex matrices, a common requirement in environmental analysis, materials science, and pharmaceutical development. This document outlines the key fragment ions, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the successive loss of fluorine atoms and CF units. The relative abundances of the major ions are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Ion Formula |

| 334 | 99.9 | [C₁₂F₁₀]⁺• (Molecular Ion) |

| 315 | 10.8 | [C₁₂F₉]⁺ |

| 296 | 10.4 | [C₁₂F₈]⁺• |

| 265 | 38.2 | [C₁₁F₇]⁺ |

| 167 | Not specified | [C₆F₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron from the aromatic system, forming a stable molecular ion ([C₁₂F₁₀]⁺•) at m/z 334. The subsequent fragmentation cascade is dominated by the cleavage of the robust C-F bonds and the biphenyl (B1667301) C-C bond. A proposed fragmentation pathway is illustrated below.

Caption: Proposed EI fragmentation pathway of this compound.

The molecular ion can undergo the loss of a fluorine radical to form the ion at m/z 315. A subsequent loss of another fluorine radical leads to the ion at m/z 296. A significant fragmentation pathway involves the cleavage of the bond between the two perfluorinated rings, resulting in the highly stable pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167. The fragment at m/z 265 is likely formed through the loss of a CF radical from the [C₁₂F₈]⁺• ion.

Experimental Protocol for GC-MS Analysis

The following is a representative protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

3.1. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Autosampler: Agilent 7693 Autosampler (or equivalent)

3.2. Chromatographic Conditions

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Injection Mode: Splitless

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

3.3. Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 50 - 400

3.4. Sample Preparation

A standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) should be prepared at a concentration appropriate for the instrument's sensitivity.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can utilize this information for method development, data interpretation, and accurate identification of this compound in their analytical workflows. The provided experimental protocol serves as a starting point and may require optimization based on the specific instrumentation and analytical goals.

References

An In-Depth Technical Guide to 19F NMR Chemical Shifts for Decafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) chemical shifts for decafluorobiphenyl. It includes tabulated data, detailed experimental protocols, and a visual representation of the experimental workflow, designed to assist researchers in the characterization and analysis of this important fluorinated compound.

Introduction to 19F NMR of this compound

This compound is a fully fluorinated aromatic compound with a structure consisting of two pentafluorophenyl rings linked by a carbon-carbon single bond. Due to the sensitivity and 100% natural abundance of the 19F nucleus, 19F NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and analysis of such perfluorinated molecules. The chemical shifts of the fluorine atoms in this compound are distinct for the ortho, meta, and para positions relative to the biphenyl (B1667301) linkage, providing a unique spectroscopic fingerprint.

19F NMR Chemical Shift Data

The 19F NMR spectrum of this compound typically exhibits three distinct signals corresponding to the fluorine atoms at the ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) positions of the biphenyl rings. The chemical shifts are generally reported relative to a standard reference compound, such as CFCl3 (trichlorofluoromethane).

A study involving the in situ 19F NMR monitoring of reactions with this compound reported the following chemical shifts in acetone-d6:

| Position | Chemical Shift (δ, ppm) |

| F-2, F-2' (ortho) | -137.9 |

| F-4, F-4' (para) | -151.0 |

| F-3, F-3' (meta) | -160.7 |

Note: Chemical shifts can be influenced by the solvent, concentration, and temperature. The values presented here are from a specific study and should be considered as representative.

Experimental Protocol for 19F NMR of this compound

The following is a detailed methodology for obtaining a high-quality 19F NMR spectrum of this compound.

3.1. Sample Preparation

-

Analyte: this compound (C12F10)

-

Solvent: Acetone-d6 (or other suitable deuterated solvent such as CDCl3 or DMSO-d6). The choice of solvent can affect the chemical shifts.

-

Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL.

-

Reference Standard: An internal or external reference standard can be used. Common references for 19F NMR include CFCl3 (0 ppm) or a secondary standard like hexafluorobenzene (B1203771) (-164.9 ppm relative to CFCl3). If an internal standard is used, a small amount should be added to the sample solution.

-

NMR Tube: Transfer the final solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Nucleus: 19F

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.

-

Temperature: 298 K (or as required by the experiment).

-

Spectral Width (SW): A spectral width of approximately 50-100 ppm, centered around -150 ppm, should be adequate to cover the signals of this compound.

-

Number of Scans (NS): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally appropriate.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal or external standard.

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for conducting a 19F NMR experiment for the analysis of this compound.

Caption: General workflow for a 19F NMR experiment.

An In-Depth Technical Guide to the Thermal Stability and Degradation of Decafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorobiphenyl (DFBP), a fully fluorinated aromatic compound, is recognized for its exceptional chemical inertness and thermal stability. These properties make it a valuable molecule in various applications, including as a stable solvent, heat transfer fluid, and a building block in the synthesis of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, summarizing available quantitative data, detailing experimental protocols for thermal analysis, and exploring potential degradation pathways. This information is critical for professionals working with DFBP at elevated temperatures to ensure safe handling and predict its behavior in various applications.

Introduction

This compound (C₁₂F₁₀) is a solid, crystalline compound at room temperature. Its structure, consisting of two perfluorinated benzene (B151609) rings linked by a carbon-carbon single bond, imparts a high degree of thermal and chemical resistance. The strength of the carbon-fluorine bond is a key contributor to this stability. Understanding the limits of this stability and the potential degradation products formed under thermal stress is crucial for its safe and effective use in research and industrial settings.

Thermal Stability of this compound

The thermal stability of a compound is its ability to resist decomposition at high temperatures. While specific thermogravimetric analysis (TGA) data for this compound is not widely available in the public domain, its perfluorinated nature suggests a high decomposition temperature. Generally, perfluorinated aromatic compounds exhibit significantly higher thermal stability than their hydrogenated counterparts. For instance, polymers incorporating this compound units have shown thermal stability in the range of 350-500°C.[1]

Thermogravimetric Analysis (TGA) Data

While specific TGA curves for pure this compound are not readily found in the searched literature, the following table summarizes the expected key parameters based on the analysis of similar fluorinated compounds.

| Parameter | Expected Value/Range | Conditions |

| Onset Decomposition Temperature (Tonset) | > 400 °C | Inert Atmosphere (e.g., Nitrogen, Argon) |

| Temperature at Maximum Decomposition Rate (Tmax) | > 450 °C | Inert Atmosphere (e.g., Nitrogen, Argon) |

| Residue at 800 °C | Low (< 5%) | Inert Atmosphere (e.g., Nitrogen, Argon) |

Note: These are estimated values based on the general stability of perfluorinated aromatic compounds. Actual experimental values may vary based on purity, heating rate, and atmospheric conditions.

Differential Scanning Calorimetry (DSC) Data

DSC is used to determine the melting point and other phase transitions.

| Parameter | Reported Value |

| Melting Point (Tm) | 68-70 °C |

Thermal Degradation of this compound

At sufficiently high temperatures, this compound will undergo thermal degradation. The degradation process is expected to involve the cleavage of the C-C bond between the phenyl rings and the C-F bonds.

Potential Degradation Products

The specific degradation products of this compound have not been extensively documented in the available literature. However, based on the pyrolysis of other per- and polyfluoroalkyl substances (PFAS), the following types of products can be anticipated:

-

Perfluorinated Aromatic Fragments: Smaller perfluorinated aromatic compounds resulting from the cleavage of the biphenyl (B1667301) structure.

-

Perfluoroalkanes and Perfluoroalkenes: Formed from the fragmentation and rearrangement of the perfluorinated rings.

-

Carbonyl Fluoride (COF₂): In the presence of oxygen, this highly toxic gas can be a major product.

-

Hydrogen Fluoride (HF): If hydrogen sources are present in the reaction environment.

Proposed Degradation Pathways

A definitive degradation pathway for this compound has not been established. However, a logical starting point for its thermal decomposition would be the homolytic cleavage of the C-C bond connecting the two perfluorinated rings, which is generally the weakest bond in biphenyl systems. This would generate pentafluorophenyl radicals.

Experimental Workflow for Investigating Degradation Pathways

Caption: A generalized workflow for the investigation of this compound's thermal degradation products and pathways.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments used to assess the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). To study oxidative stability, dry air can be used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800-1000 °C).

-

-

Data Collection: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

TGA Experimental Workflow Diagram

References

Decafluorobiphenyl: An In-Depth Technical Guide on Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobiphenyl (DFBP), a fully fluorinated aromatic compound, possesses exceptional thermal and chemical stability. These properties make it a valuable molecule in various industrial applications, including as a heat transfer fluid, a dielectric fluid, and a stable solvent. However, the very characteristics that make DFBP industrially useful—the strength of its carbon-fluorine bonds—also raise significant concerns about its environmental fate and persistence. This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in the environment, focusing on its degradation, bioaccumulation, and mobility.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental distribution and persistence.

| Property | Value | Reference |

| Molecular Formula | C₁₂F₁₀ | |

| Molecular Weight | 334.11 g/mol | |

| Melting Point | 68-70 °C | |

| Boiling Point | 206 °C | |

| Water Solubility | Insoluble | |

| Vapor Pressure | Data not readily available | |

| Octanol-Water Partition Coefficient (log Kow) | Data not readily available |

Environmental Fate and Persistence

The environmental fate of a chemical is governed by a complex interplay of transport and transformation processes. For this compound, its high degree of fluorination is the primary determinant of its environmental behavior.

Abiotic Degradation

Abiotic degradation pathways, those not involving biological organisms, are crucial for highly stable compounds like DFBP.

Photodegradation:

Biotic Degradation

The microbial degradation of highly fluorinated compounds is generally considered to be a very slow process. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally resistant to enzymatic cleavage.

Current research on the biodegradation of per- and polyfluoroalkyl substances (PFAS) suggests that fully fluorinated compounds, like this compound, are highly recalcitrant to microbial attack.[2] While some microorganisms have been shown to degrade certain polyfluorinated compounds, these processes are often slow and may require specific environmental conditions and the presence of co-substrates. There is currently no significant evidence to suggest that this compound is readily biodegradable in aerobic or anaerobic environments. Its persistence is therefore expected to be high in soil, sediment, and water.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often correlated with its lipophilicity (fat-loving nature), which is estimated by the octanol-water partition coefficient (log Kow).

Mobility and Transport

The mobility of a chemical in the environment determines its distribution across different environmental compartments.

Atmospheric Transport: Due to its presumed low vapor pressure, long-range atmospheric transport of this compound in the gaseous phase is likely to be limited. However, it may adsorb to airborne particulate matter and be transported over significant distances.

Soil and Sediment: Given its insolubility in water, this compound is expected to have low mobility in soil and aquatic systems. It is likely to strongly adsorb to organic matter in soil and sediment, making it less available for transport by water. This strong sorption also limits its bioavailability to microorganisms, further contributing to its persistence.

Experimental Protocols

Standardized testing methodologies are crucial for assessing the environmental fate and persistence of chemicals. The following OECD guidelines provide a framework for experiments that could be adapted to generate specific data for this compound.

Biodegradation Assessment

OECD Test Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test

This test is designed to evaluate the ultimate biodegradability of a chemical in a natural surface water environment.[3][4][5][6][7]

-

Principle: The test substance, at a low concentration, is incubated with natural surface water containing its native microbial population. The extent of mineralization is determined by measuring the amount of evolved carbon dioxide (¹⁴CO₂) from a ¹⁴C-labeled test substance over a period of up to 60 days.

-

Methodology for this compound:

-

Test System: A flow-through or static system with test vessels containing natural surface water (e.g., from a river or lake) and sediment, if desired.

-

Test Substance Preparation: Due to its low water solubility, this compound would need to be introduced using a carrier solvent or by coating onto an inert support.

-

Incubation: The test vessels are incubated in the dark at a controlled temperature (e.g., 20-25°C) with continuous aeration to maintain aerobic conditions.

-

Analysis: The evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting at regular intervals. The residual ¹⁴C in the water and sediment is also measured at the end of the test to perform a mass balance.

-

Data Interpretation: The percentage of mineralization is calculated, and a degradation half-life can be estimated.

-

Mobility Assessment

OECD Test Guideline 106: Adsorption - Desorption using a Batch Equilibrium Method

This guideline describes a laboratory test to determine the adsorption and desorption of a substance to and from soil.[8][9][10][11][12]

-

Principle: An aqueous solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the test substance in the aqueous phase is measured before and after equilibration to determine the amount adsorbed to the soil.

-

Methodology for this compound:

-

Soil Selection: A range of standard soils with varying organic carbon content, pH, and texture should be used.

-

Test Solution: An aqueous solution of ¹⁴C-labeled this compound is prepared, likely with a co-solvent to aid dissolution.

-

Equilibration: Soil and the test solution are shaken together in a centrifuge tube for a predetermined time to reach equilibrium.

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is determined by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference.

-

Data Calculation: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

-

Bioaccumulation Assessment

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline provides methods for determining the bioconcentration factor (BCF) and biomagnification factor (BMF) in fish.[13][14][15][16]

-

Principle: Fish are exposed to the test substance in water (for BCF) or in their diet (for BMF) for a defined uptake phase, followed by a depuration phase in a clean environment. The concentration of the test substance in the fish tissue is measured over time.

-

Methodology for this compound:

-

Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.

-

Exposure:

-

Aqueous Exposure: Due to its low water solubility, a flow-through system with a solubilizing agent might be necessary to maintain a constant concentration of this compound in the water.

-

Dietary Exposure: this compound is incorporated into the fish feed at a known concentration.

-

-

Sampling: Fish are sampled at several time points during the uptake and depuration phases.

-

Analysis: The concentration of this compound in the fish tissue is determined using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Calculation: The BCF or BMF is calculated from the uptake and depuration rate constants or from the steady-state concentrations in fish and the exposure medium.

-

Visualizations

Logical Relationship of Environmental Fate Processes

Caption: Environmental fate pathways of this compound.

Experimental Workflow for Biodegradation Assessment (OECD 309)

Caption: Workflow for OECD 309 biodegradation test.

Conclusion

Based on its chemical structure and the behavior of analogous perfluorinated compounds, this compound is expected to be highly persistent in the environment. Its primary degradation pathway is likely to be slow photodegradation in the atmosphere and surface waters. Biodegradation is anticipated to be negligible. Due to its expected lipophilicity and low water solubility, DFBP has a high potential for bioaccumulation in organisms and is likely to be immobile in soils and sediments, partitioning strongly to organic matter.

The lack of specific experimental data for this compound highlights a significant knowledge gap. Further research, following standardized protocols such as the OECD guidelines outlined in this guide, is essential to accurately quantify the environmental risks associated with this compound and to inform the development of sound management and regulatory strategies.

References

- 1. PFAS - Wikipedia [en.wikipedia.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]

- 5. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 8. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 9. OECD 106 - Phytosafe [phytosafe.com]

- 10. ecetoc.org [ecetoc.org]

- 11. researchgate.net [researchgate.net]

- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

Decafluorobiphenyl: A Review of Available Toxicological Data and Current Knowledge Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available toxicological information for decafluorobiphenyl (DFBP). Despite its application in various industrial and research settings, a comprehensive toxicological profile for this compound is not publicly available. This document outlines the existing hazard classifications and highlights the significant data gaps in its toxicological assessment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available hazard statements from various safety data sheets (SDS) and chemical databases indicate the following potential hazards[1][2][3]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is important to note that these are hazard classifications and do not provide quantitative toxicological data. Some commercial suppliers describe this compound as having "low toxicity"; however, this is a qualitative statement and is not substantiated by published toxicological studies[4].

Quantitative Toxicological Data

A thorough review of publicly available scientific literature and toxicological databases reveals a significant lack of quantitative data for this compound. The following key toxicological endpoints have not been established:

-

LD50 (Lethal Dose, 50%): There is no published oral, dermal, or inhalation LD50 data available for this compound.

-

NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level): No studies determining the NOAEL or LOAEL for this compound have been identified.

-

Genotoxicity: There are no available studies on the mutagenic or clastogenic potential of this compound.

-

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.

-

Reproductive and Developmental Toxicity: There is no information on the potential effects of this compound on reproduction or development.

The absence of this critical data makes a comprehensive risk assessment for this compound challenging.

Experimental Protocols

Due to the lack of published toxicological studies on this compound, there are no specific experimental protocols to report. For the benefit of researchers planning to conduct such studies, a general workflow for toxicological assessment is provided below.

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways that may be affected by this compound. To understand the mechanism of toxicity, future research would need to investigate potential interactions with key cellular signaling cascades. A hypothetical representation of a generic cell signaling pathway that could be investigated is provided below.

Caption: A hypothetical signaling pathway potentially affected by an external chemical agent.

Conclusion and Recommendations

The current body of scientific literature lacks sufficient data to provide an in-depth toxicological profile of this compound. While GHS classifications suggest potential for acute toxicity and irritation, there is a critical need for quantitative data from controlled toxicological studies.

For organizations and researchers utilizing this compound, it is recommended to:

-

Handle the substance with caution, adhering to the safety information provided in the Safety Data Sheet.

-

Recognize the existing data gaps and the corresponding uncertainty in the toxicological profile.

-

Consider commissioning toxicological studies to address the lack of data, particularly if significant human or environmental exposure is anticipated.

This guide will be updated as new information becomes available.

References

An In-depth Technical Guide to the Safety and Handling of Decafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Decafluorobiphenyl (CAS No. 434-90-2), a highly fluorinated aromatic compound. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂F₁₀ | [1][2][3] |

| Molecular Weight | 334.11 g/mol | [2] |

| Melting Point | 68-72 °C | [3][4] |

| Boiling Point | 206 °C | [4][5] |

| Density | 1.3079 g/cm³ at 20 °C | [5] |

| Solubility | Insoluble in water.[4] | [4] |

| Appearance | White crystalline powder/solid | [1][3] |

| Odor | No information available | [1] |

Hazard Identification and Toxicity

According to available safety data, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[5] However, some sources indicate it may cause respiratory irritation.[6] As with all chemical substances, it should be handled with care, assuming unknown hazards.

GHS Hazard Statements from Aggregated Data: [2]

-

H302 (20% of notifications): Harmful if swallowed.

-

H312 (20% of notifications): Harmful in contact with skin.

-

H315 (40% of notifications): Causes skin irritation.

-

H319 (40% of notifications): Causes serious eye irritation.

-

H332 (20% of notifications): Harmful if inhaled.

-

H335 (40% of notifications): May cause respiratory irritation.

Toxicological Data Summary:

| Toxicity Endpoint | Result | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | Generally does not irritate the skin.[5] No data available to make a definitive classification.[1] | [1][5] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |

| Aspiration Hazard | Not applicable | [1] |

Note: The toxicological properties have not been fully investigated.[6] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[7]

Experimental Protocols

-

Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is worn correctly. Read and understand the Safety Data Sheet.

-

Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, preferably in a fume hood, to control dust.[7] Avoid the formation of dust and aerosols.[6][7]

-

During Use: Keep the container tightly closed when not in use.[6][7] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area.

-

After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[7]

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill. Sweep up and shovel the material into a suitable, sealed container for disposal.[1][6] Avoid dust formation.[1][6]

-

Cleaning: After the material has been collected, clean the spill area.

-

Disposal: Dispose of the collected material and any contaminated cleaning supplies according to local, state, and federal regulations.[7] Do not allow the substance to enter sewers or surface water.[5]

Safety and Handling Precautions

The following PPE is recommended when handling this compound:

| Protection Type | Recommended Equipment | Standard |

| Eye Protection | Chemical safety goggles or a face shield.[1][6] | OSHA 29 CFR 1910.133 or European Standard EN166.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Follow manufacturer's specifications for chemical resistance. |

| Skin and Body Protection | Lab coat or long-sleeved clothing.[1] | N/A |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dust is generated.[8] | N/A |

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

Emergency Procedures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][6] | [1][6] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][6] | [1][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][6] | [1][6] |

| Ingestion | Do NOT induce vomiting. Get medical attention.[1][6] | [1][6] |

This compound is not flammable.[5]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][5][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[6]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Do not flush into surface water or sanitary sewer systems.[1] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Visualizations

Caption: Logical workflow for responding to a this compound spill.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound | C12F10 | CID 67949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 434-90-2 [chemicalbook.com]

- 5. cpachem.com [cpachem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. デカフルオロビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]

Decafluorobiphenyl: A Versatile Building Block in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decafluorobiphenyl (DFBP), a fully fluorinated aromatic compound, has emerged as a crucial building block in a multitude of scientific and technological applications. Its unique electronic properties, high thermal and chemical stability, and susceptibility to nucleophilic aromatic substitution (SNAr) reactions make it a versatile tool in materials science, organic synthesis, and medicinal chemistry. This technical guide provides a comprehensive overview of the core applications of DFBP, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Applications in Polymer Chemistry

The rigid, electron-deficient structure of this compound makes it an excellent monomer for the synthesis of high-performance fluorinated polymers. These polymers often exhibit exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in electronics and aerospace.

Synthesis of Poly(arylene ether)s

One of the primary applications of DFBP in polymer chemistry is in the synthesis of poly(arylene ether)s through nucleophilic aromatic substitution polymerization. In this reaction, the electron-withdrawing fluorine atoms of DFBP activate the aromatic ring towards attack by phenoxide nucleophiles.

Table 1: Synthesis and Properties of Poly(arylene ether)s from this compound (DFBP) and Phenolphthalein (PHT) [1]

| Entry | DFBP:PHT Molar Ratio | Reaction Time (h) | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |

| 1 | 1:1 | 6 | 23.0 | 1.8 | 210 | 520 |

| 2 | 1:1.05 | 6 | 49.3 | 2.1 | 225 | 535 |

| 3 | 1.05:1 | 6 | 35.6 | 1.9 | 218 | 528 |

Experimental Protocol: Synthesis of Poly(arylene ether) from DFBP and Phenolphthalein[1]

This protocol describes a typical procedure for the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution polymerization.

Materials:

-

This compound (DFBP)

-

Phenolphthalein (PHT)

-

Anhydrous potassium carbonate (K2CO3)

-

N,N-Dimethylacetamide (DMAc)

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add phenolphthalein, an excess of potassium carbonate, DMAc, and toluene.

-

Heat the mixture to reflux and allow the water generated to be removed azeotropically with toluene.

-

After complete removal of water, cool the reaction mixture to 80°C.

-

Add this compound to the reaction mixture.

-

Raise the temperature to 130°C and maintain for 6 hours under a nitrogen atmosphere.

-

Cool the viscous solution to room temperature and pour it into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer.

-

Filter the fibrous polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 80°C for 24 hours.

-

Characterize the resulting polymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Visualization of Polymer Synthesis Workflow:

Applications in Bioconjugation and Drug Development

This compound serves as an efficient and versatile linker in bioconjugation chemistry. Its reactivity towards nucleophiles, particularly thiols, allows for the site-specific modification of peptides and proteins. This has significant implications in drug development, enabling the synthesis of peptide-based therapeutics with enhanced stability and cell permeability.

Cysteine-Specific Peptide Modification

The thiol group of cysteine residues readily reacts with DFBP via an SNAr mechanism, displacing a fluorine atom to form a stable thioether bond. This reaction is highly selective for cysteine over other nucleophilic amino acid side chains under controlled conditions.

Table 2: Reaction Conditions and Yields for the Synthesis of S-(perfluoro-[1,1'-biphenyl]-4-yl)-L-cysteine (DFBP-Cys) [2]

| Entry | DFBP (equiv.) | Triethylamine (TEA) (equiv.) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 5 | 5 | DMF | 24 | 10.1 |

| 2 | 8 | 5 | DMF | 24 | 15.3 |

| 3 | 10 | 5 | DMF | 24 | 25.7 |

| 4 | 10 | 7.5 | DMF | 24 | 25.7 |

Experimental Protocol: Synthesis of a DFBP-Cyclized Peptide[3]

This protocol outlines the general steps for the synthesis of a cyclic peptide using DFBP as a linker to bridge two cysteine residues.

Materials:

-

Linear peptide with two cysteine residues

-

This compound (DFBP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Water

-

Trifluoroacetic acid (TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Synthesize the linear peptide containing two cysteine residues using standard solid-phase peptide synthesis (SPPS) protocols.

-

Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

Purify the crude linear peptide by RP-HPLC.

-

Dissolve the purified linear peptide in DMF.

-

Add a solution of DFBP in DMF to the peptide solution, followed by the addition of DIPEA.

-

Stir the reaction mixture at room temperature and monitor the progress of the cyclization by LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Purify the crude cyclic peptide by RP-HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Visualization of Peptide Cyclization Workflow:

Inhibition of the NF-κB Signaling Pathway

A significant application of DFBP-cyclized peptides is in the development of inhibitors for protein-protein interactions. For instance, cyclic peptides targeting the interaction between NEMO and IKKα/β have been shown to inhibit the canonical NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer.[3]

Visualization of the Canonical NF-κB Signaling Pathway:

Conclusion

This compound has proven to be a remarkably versatile and valuable compound in both materials science and drug discovery. Its unique properties facilitate the synthesis of advanced polymers with superior performance characteristics and enable the development of novel peptide-based therapeutics. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in these exciting fields, fostering further innovation and application of this powerful fluorinated building block.

References

Methodological & Application

Application Notes and Protocols for Decafluorobiphenyl as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobiphenyl (DFB) is a fully fluorinated aromatic compound often utilized as an internal standard (IS) for the quantitative analysis of persistent organic pollutants (POPs) and other halogenated compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical inertness, thermal stability, and distinct mass spectrum make it an ideal candidate to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical measurements.